4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-phenylquinazolin-2-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-20(26)15-10-12-16(13-11-15)22-21-23-18-9-5-4-8-17(18)19(24-21)14-6-2-1-3-7-14/h1-13H,(H,25,26)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZYTCHSHCEEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248944 | |
| Record name | 4-[(4-Phenyl-2-quinazolinyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332102-09-7 | |
| Record name | 4-[(4-Phenyl-2-quinazolinyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332102-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Phenyl-2-quinazolinyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 4 4 Phenylquinazolin 2 Yl Amino Benzoic Acid
Established Synthetic Pathways for the Quinazoline (B50416) Core
The construction of the quinazoline ring system is a well-trodden path in heterocyclic chemistry, with numerous methods developed over the years. These strategies often begin from readily available ortho-substituted aniline (B41778) precursors.
Strategies Utilizing Anthranilic Acid Derivatives
Anthranilic acid (2-aminobenzoic acid) and its derivatives are among the most common and versatile starting materials for quinazoline synthesis. researchgate.netnih.gov A prevalent method involves the initial acylation of anthranilic acid. For instance, condensation with chloroacyl chloride can produce an N-acyl anthranilic acid intermediate. nih.gov Subsequent ring closure, often facilitated by dehydrating agents like acetic anhydride, leads to a 1,3-benzoxazin-4-one. This intermediate is then treated with an appropriate amine or ammonia (B1221849) source to furnish the quinazolinone core. researchgate.netnih.gov
Another classic approach is the Niementowski quinazoline synthesis, which involves the thermal condensation of anthranilic acid with amides, such as formamide, at elevated temperatures to produce 4(3H)-quinazolinones. researchgate.net Modifications of this reaction are widely used to generate diverse quinazoline scaffolds.
Table 1: Examples of Quinazoline Synthesis Starting from Anthranilic Acid Derivatives
| Starting Material | Reagents | Intermediate | Product Type | Citation |
| Anthranilic acid | Chloroacyl chloride, then Acetic Anhydride, then Amine | N-acyl anthranilic acid, Benzoxazinone | Fused Quinazolinones | nih.gov |
| Anthranilic acid | Formamide | - | 4(3H)-Quinazolinone | researchgate.net |
| 2-Aminobenzoic acid | Isocyanates | - | 1,3-disubstituted quinazol-2,4(1H, 3H)-diones | researchgate.net |
| 2-Aminobenzamide | Aldehydes | - | Quinazolin-4(3H)-ones | eurekaselect.com |
One-Pot Multicomponent Reaction Approaches
Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCRs have been developed for quinazoline synthesis. youtube.com These reactions often involve the condensation of an aniline derivative, an aldehyde, and a nitrogen source. For example, a facile protocol for quinazoline derivatives involves the one-pot reaction of 2-amino-5-chlorobenzophenone, various aromatic aldehydes, and ammonium (B1175870) acetate. researchgate.net
Another powerful MCR strategy involves the domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline derivatives, which proceeds through the formation of three C-N bonds in a single pot to yield diversely substituted 3,4-dihydroquinazolines. google.com Copper-catalyzed tandem reactions have also been employed, starting from materials like 2-bromobenzyl bromides, aldehydes, and ammonium hydroxide, to construct the quinazoline ring. nih.gov
Cyclization and Condensation Reaction Mechanisms
The final ring-closing step in quinazoline synthesis is critical and can be achieved through various cyclization and condensation mechanisms. Intramolecular cyclization is a common theme. For example, a transition-metal-free synthesis of quinazolin-4-ones has been developed involving a base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by an intramolecular cyclization. nih.gov
Visible light-induced condensation cyclization offers a green and efficient method, reacting 2-aminobenzamides with aldehydes using a photocatalyst to form quinazolin-4(3H)-ones. eurekaselect.com Oxidative cyclization is another key mechanism. Copper-catalyzed aerobic oxidative cyclization can be used to synthesize quinazolines via the amination of C(sp³)-H bonds of methylazaarenes in the presence of ammonium acetate. nih.gov These methods highlight the diverse chemical principles that can be harnessed to construct the quinazoline heterocyclic system.
Synthesis of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid
The synthesis of the specific target compound, this compound, involves the formation of the 4-phenylquinazoline (B11897094) core followed by the introduction of the 4-aminobenzoic acid group at the 2-position. A highly plausible and commonly employed strategy for this final step is the nucleophilic aromatic substitution (SNAr) reaction on a pre-functionalized quinazoline.
A logical synthetic precursor would be 2-chloro-4-phenylquinazoline (B1364208). This intermediate can be synthesized from 2-aminobenzophenone (B122507), which provides the necessary phenyl group at the future 4-position. The reaction of 2-aminobenzophenone with a source for the C2-N1 fragment, followed by chlorination (e.g., using POCl₃), would yield the desired 2-chloro-4-phenylquinazoline.
The final step involves the N-arylation of this chloro-substituted substrate with 4-aminobenzoic acid. beilstein-journals.org The reaction proceeds by the nucleophilic attack of the amino group of 4-aminobenzoic acid on the electron-deficient C2 position of the quinazoline ring, displacing the chloride leaving group.
Optimized Reaction Conditions and Yield Enhancement
The efficiency of the SNAr reaction to produce this compound is highly dependent on the reaction conditions. Optimization of these parameters is crucial for enhancing the yield and purity of the final product.
Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or 1,4-dioxane (B91453) are typically used to facilitate the reaction and dissolve the reactants.
Base: The reaction often requires a base to neutralize the HCl generated in situ and to facilitate the deprotonation of the attacking amine, thereby increasing its nucleophilicity. Common bases include organic amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Temperature: The reaction may be performed at elevated temperatures, often under reflux, to overcome the activation energy barrier. However, excessively high temperatures can lead to side reactions and decomposition.
Catalysis: While often not strictly necessary, palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) represent an alternative and powerful method for forming the C-N bond, which can proceed under milder conditions and with broader substrate scope.
Yield enhancement can be achieved by systematically screening these parameters to find the optimal combination for the specific substrates.
Table 2: General Conditions for N-Arylation of 2-Chloroquinazolines
| Parameter | Typical Conditions | Purpose | Citation |
| Substrate | 2-Chloro-4-phenylquinazoline | Electrophile | beilstein-journals.org |
| Nucleophile | 4-Aminobenzoic acid | Nucleophile | beilstein-journals.org |
| Solvent | DMF, Dioxane, Isopropanol | Reaction Medium | beilstein-journals.org |
| Base | DIPEA, K₂CO₃, Cs₂CO₃ | Acid Scavenger | nih.gov |
| Temperature | Room Temperature to Reflux | Increase Reaction Rate | beilstein-journals.org |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. sci-hub.cat The synthesis of quinazolines and their derivatives is particularly amenable to microwave irradiation.
For the synthesis of this compound, a microwave-assisted protocol for the final SNAr step would offer significant advantages. The reaction between 2-chloro-4-phenylquinazoline and 4-aminobenzoic acid could be carried out in a sealed vessel under microwave irradiation. This technique allows for rapid and uniform heating of the reaction mixture to temperatures higher than the solvent's boiling point, dramatically reducing reaction times from hours to mere minutes. researchgate.net For example, a general procedure might involve irradiating the mixture of reactants in a solvent like DMF at a set temperature (e.g., 135-150°C) for a short duration (e.g., 4-30 minutes). researchgate.net This green chemistry approach reduces energy consumption and can minimize the formation of thermal degradation byproducts.
Derivatization Strategies for Analog Generation
Analog generation for this compound class involves targeted chemical synthesis to introduce a variety of structural changes. These strategies are designed to probe the chemical space around the core molecule, leading to the development of a library of related compounds.
The phenyl ring at the C4 position of the quinazoline core is a prime target for modification to explore its influence on molecular interactions. A common strategy to introduce diversity at this position is to start with a precursor that allows for the construction of the substituted phenyl ring.
One synthetic approach involves the acid-mediated [4+2] annulation reaction between an N-benzyl cyanamide (B42294) and a 2-amino aryl ketone bearing the desired substitution on the aryl ring. For instance, the synthesis of an analog like N-Benzyl-4-(4-fluorophenyl)quinazolin-2-amine demonstrates the feasibility of incorporating a substituted phenyl group at this position. mdpi.com This methodology suggests that by selecting appropriately substituted 2-aminoaryl ketones, a wide range of analogs with electron-donating or electron-withdrawing groups on the C4-phenyl ring can be prepared.
Another powerful and versatile method for creating C-C bonds is the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.com This palladium-catalyzed reaction can be employed to couple a halogenated quinazoline precursor at the 4-position (e.g., 2-amino-4-chloroquinazoline) with a variety of substituted phenylboronic acids. This approach offers broad functional group tolerance and allows for the late-stage introduction of diverse phenyl substituents.
Table 1: Examples of Modifications at the Phenyl Substituent
| Substituent (R) on Phenyl Ring | Synthetic Method | Precursors |
| 4-Fluoro | Acid-mediated [4+2] annulation | 2-amino-4'-fluorobenzophenone, N-benzyl cyanamide |
| 4-Methyl | Suzuki-Miyaura Coupling | 4-Chloroquinazoline derivative, 4-Methylphenylboronic acid |
| 3-Nitro | Suzuki-Miyaura Coupling | 4-Chloroquinazoline derivative, 3-Nitrophenylboronic acid |
| 4-Methoxy | Suzuki-Miyaura Coupling | 4-Chloroquinazoline derivative, 4-Methoxyphenylboronic acid |
The benzoic acid moiety offers multiple avenues for derivatization, primarily through reactions of the carboxylic acid group. These modifications can significantly alter the acidity, polarity, and hydrogen bonding capabilities of the molecule.
Esterification: The carboxylic acid can be converted to an ester through methods like the Fischer esterification. This reaction typically involves treating the benzoic acid derivative with an alcohol (e.g., ethanol, methanol) in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net Because the parent molecule contains a basic amino group, a stoichiometric amount of the acid catalyst is often required to ensure the reaction proceeds efficiently. researchgate.net This method allows for the synthesis of a variety of alkyl and aryl esters.
Amidation: Conversion of the carboxylic acid to an amide is another common derivatization. A standard procedure involves a two-step process: first, the carboxylic acid is activated by converting it into a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. This approach is versatile, allowing for the introduction of a wide range of substituted and unsubstituted amide functionalities.
Bioisosteric Replacement: To improve metabolic stability or alter physicochemical properties, the carboxylic acid group can be replaced with a bioisostere. rug.nl The 1H-tetrazole ring is the most widely used bioisostere for a carboxylic acid, as they share similar pKa values and planar geometry. tandfonline.comcambridgemedchemconsulting.com The synthesis of a tetrazole analog typically involves the conversion of a nitrile precursor. For the target molecule, this would require a synthetic route starting with a 4-cyanoaniline derivative instead of 4-aminobenzoic acid, followed by reaction with an azide (B81097) source (e.g., sodium azide with a Lewis acid) to form the tetrazole ring. nih.gov This replacement can enhance lipophilicity and metabolic resistance. tandfonline.com
Table 2: Examples of Structural Variations of the Benzoic Acid Moiety
| Functional Group | Reagents/Method | Purpose |
| Methyl Ester | Methanol, H₂SO₄ (Fischer Esterification) | Increase lipophilicity, prodrug strategy |
| N-propyl amide | 1. SOCl₂2. Propylamine | Modify hydrogen bonding, alter solubility |
| 1H-Tetrazole | Synthesis from nitrile precursor with NaN₃ | Bioisosteric replacement for metabolic stability |
Functionalizing the benzene (B151609) ring of the quinazoline nucleus (positions 5, 6, 7, and 8) provides another layer of structural diversity. The electronic properties of the existing substituents guide the position of these modifications.
Electrophilic Aromatic Substitution: Reactions such as halogenation and nitration can introduce functional groups directly onto the quinazoline core.
Halogenation: Bromination can be achieved using reagents like N-Bromosuccinimide (NBS). Theoretical studies based on density functional theory (DFT) have suggested that the most nucleophilic sites on the quinazolinone ring, and thus the most likely positions for electrophilic attack, are C6 and C8. researchgate.net The synthesis of 6-bromo-2-phenyl-quinazolinones has been reported, indicating the viability of this strategy. researchgate.net
Nitration: The introduction of a nitro group is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com The nitro group serves as a versatile handle for further transformations, such as reduction to an amine group, which can then be further derivatized.
Palladium-Catalyzed Cross-Coupling: For a more targeted approach, cross-coupling reactions are invaluable. nih.gov A synthetic strategy would first involve the preparation of a halogenated quinazoline (e.g., a 6-bromo derivative). This halogenated intermediate can then undergo:
Suzuki-Miyaura Coupling: To form C-C bonds by reacting with various aryl or heteroaryl boronic acids. nih.gov
Buchwald-Hartwig Amination: To form C-N bonds by reacting with a wide array of amines. mdpi.comresearchgate.net This method is highly effective for generating aromatic C-N bonds and allows for the introduction of diverse amino substituents onto the quinazoline core.
Table 3: Examples of Functionalization on the Quinazoline Nucleus
| Position | Functional Group | Synthetic Method | Reagents |
| 6 and/or 8 | Bromo (-Br) | Electrophilic Halogenation | N-Bromosuccinimide (NBS) |
| 6 and/or 8 | Nitro (-NO₂) | Electrophilic Nitration | HNO₃, H₂SO₄ |
| 6 | Phenyl | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst (on 6-bromo precursor) |
| 6 | Morpholino | Buchwald-Hartwig Amination | Morpholine, Pd catalyst (on 6-bromo precursor) |
Structure Activity Relationship Sar Studies of 4 4 Phenylquinazolin 2 Yl Amino Benzoic Acid Analogs
Elucidation of Key Pharmacophoric Features
The 4-aminoquinazoline scaffold is recognized as a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets, particularly protein kinases. nih.govtandfonline.com The key pharmacophoric features of 4-[(4-phenylquinazolin-2-yl)amino]benzoic acid analogs generally consist of three main components: the quinazoline (B50416) core, the 4-amino linkage, and the substituted phenyl rings.
The quinazoline ring system serves as the fundamental scaffold, providing a rigid framework for the attachment of various functional groups in a defined spatial orientation. The nitrogen atoms within the quinazoline ring, particularly the N-1 and N-3 positions, are often crucial for forming hydrogen bonds with the target protein. nih.gov
The 4-amino group acts as a critical linker, connecting the quinazoline core to the benzoic acid moiety. This linker is not merely a spacer but plays an active role in the molecule's interaction with its biological target, often participating in hydrogen bonding. tandfonline.com
The phenyl ring at the 2-position of the quinazoline scaffold and the benzoic acid moiety at the 4-amino position are key interaction domains. Substituents on these rings can significantly influence the compound's electronic, steric, and lipophilic properties, thereby modulating its biological activity. nih.gov
Impact of Substituent Effects on Biological Activity
The nature and position of substituents on the phenyl rings of this compound analogs have a profound impact on their biological activity. Both electronic and steric factors play a crucial role in determining the potency and selectivity of these compounds.
Studies on a series of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives have shown that substituents on the 2-phenyl ring can modulate activity. For instance, the introduction of a methyl group (an electron-donating group) at the meta or para position of the 2-phenyl ring can influence the inhibitory activity against certain enzymes. nih.gov Similarly, a methoxy (B1213986) group (electron-donating and capable of hydrogen bonding) at the para position has also been investigated. nih.gov
The following table summarizes the inhibitory activity of some 2-aryl substituted analogs against human carbonic anhydrase (hCA) isoforms, illustrating the influence of electronic and steric factors.
| Compound ID | 2-Aryl Substituent | hCA I (Ki in µM) | hCA II (Ki in µM) | hCA IX (Ki in µM) | hCA XII (Ki in µM) |
| 8a | m-Tolyl | >10 | >10 | 8.9 | 6.7 |
| 8b | p-Tolyl | >10 | >10 | 7.2 | 5.1 |
| 8c | p-Methoxyphenyl | >10 | >10 | 6.5 | 4.3 |
| Data sourced from a study on 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives as carbonic anhydrase inhibitors. nih.gov |
These data suggest that electron-donating groups on the 2-phenyl ring can be favorable for inhibitory activity against hCA IX and XII.
The position of the carboxyl group on the anilino ring significantly affects the biological activity of these compounds. A study systematically evaluated the ortho, meta, and para isomers of the carboxylic acid functionality. nih.gov The results demonstrated that the positional isomerism of the carboxyl group leads to variations in inhibitory potency against different carbonic anhydrase isoforms.
Below is a data table comparing the inhibitory activities of these positional isomers where the 2-aryl group is a p-tolyl moiety.
| Compound ID | Carboxyl Group Position | hCA I (Ki in µM) | hCA II (Ki in µM) | hCA IX (Ki in µM) | hCA XII (Ki in µM) |
| 6b | ortho | >10 | >10 | 9.8 | 7.5 |
| 7b | meta | >10 | >10 | 5.4 | 3.8 |
| 8b | para | >10 | >10 | 7.2 | 5.1 |
| Data sourced from a study on 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives as carbonic anhydrase inhibitors. nih.gov |
These findings indicate that the meta-positioned carboxyl group confers the highest potency against hCA IX and XII in this particular series, highlighting the critical role of the geometric arrangement of key functional groups for optimal receptor interaction.
Importance of the Carboxyl Group in Receptor Interactions
The carboxyl group of this compound and its analogs is a crucial functional group for their biological activity. It can act as a hydrogen bond donor and acceptor, and in its deprotonated carboxylate form, it can participate in ionic interactions with positively charged residues in the active site of a target protein.
The significance of the free carboxylic group has been demonstrated in studies of quinazoline-based kinase inhibitors. For instance, in a series of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivatives, the terminal free carboxylic group was found to be essential for their inhibitory activity against Aurora A kinase. nih.gov Esterification of this group resulted in a five-fold decrease in activity, underscoring the critical role of the free carboxyl in the ATP competitive binding within the active site. nih.gov It is suggested that the carboxyl group engages in essential hydrogen bonding with key amino acid residues. nih.gov
Conformational Analysis and Bioactive Conformations
The three-dimensional conformation of this compound analogs is a key determinant of their biological activity. The relative orientation of the quinazoline core and the phenyl substituents dictates how the molecule fits into the binding pocket of its target.
Molecular modeling studies on related 4-amino-2-phenylquinazolines have provided insights into their bioactive conformations. nih.gov These studies have revealed that the 2-phenyl ring tends to be oriented parallel to the quinazoline ring system. nih.gov This planar conformation is thought to enhance the molecule's ability to intercalate with DNA in the DNA-topoisomerase I complex, a mechanism of action for some of these compounds. nih.gov This parallel arrangement likely represents a low-energy and favorable conformation for interaction with planar aromatic residues within a protein's active site. The flexibility of the 4-amino linker allows for some rotational freedom of the benzoic acid moiety, enabling it to adopt an optimal orientation for binding.
Biological Activities and Preclinical Investigations of 4 4 Phenylquinazolin 2 Yl Amino Benzoic Acid and Its Derivatives
In Vitro and In Vivo Anticancer Potential
The anticancer properties of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid and its derivatives have been substantiated through a combination of in vitro studies on cancer cell lines and in vivo evaluations in preclinical animal models. These investigations have provided crucial insights into their efficacy and mechanisms of action.
A fundamental aspect of anticancer drug discovery is the evaluation of a compound's ability to inhibit the proliferation of cancer cells. Derivatives of the 4-aminoquinazoline framework have demonstrated significant cytotoxic effects against a panel of human cancer cell lines.
One study synthesized a series of 4-aminoquinazoline derivatives and evaluated their antiproliferative activities against six cancer cell lines: HCT-116 (colon carcinoma), SK-HEP-1 (liver adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), SNU638 (gastric carcinoma), A549 (lung carcinoma), and MCF-7 (breast adenocarcinoma). nih.gov Notably, some of these novel compounds exhibited potent antiproliferative activity. nih.gov Another research effort designed and synthesized 4-aminoquinazoline derivatives as potential epidermal growth factor receptor (EGFR) inhibitors, with bioassays confirming their anti-tumor activities against A549 and H1975 cell lines. researchgate.net Similarly, newly synthesized quinazoline (B50416) derivatives have been tested for their inhibitory activities against A549, MCF-7, and HeLa (cervical cancer) cell lines, with some compounds showing potent inhibition of tumor growth. nih.gov
The cytotoxic potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. For instance, a novel series of 4-hydrazinobenzoic acid derivatives was synthesized, and one compound showed significant anticancer activity with an IC50 value of 0.06µM. researchgate.net In another study, two new compounds demonstrated potent inhibition of EGFRWT protein with IC50 values of 1.820 nM and 1.585 nM. researchgate.net
| Compound/Derivative | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 4-Aminoquinazoline derivative (Compound 6b) | HCT-116, SK-HEP-1, MDA-MB-231, SNU638, A549, MCF-7 | Potent antiproliferative activity | nih.gov |
| 4-Aminoquinazoline derivative (Compound 7d) | A549 | 8.35 µM | researchgate.net |
| 4-Aminoquinazoline derivative (Compound 7d) | H1975 | 19.18 µM | researchgate.net |
| 4-Alkoxyquinazoline derivative (Compound 4t) | HeLa | 0.22 µg/mL | nih.gov |
| 4-Alkoxyquinazoline derivative (Compound 4t) | A549 | 0.15 µg/mL | nih.gov |
| 4-Alkoxyquinazoline derivative (Compound 4t) | MCF-7 | 0.24 µg/mL | nih.gov |
| 4-Hydrazinobenzoic acid derivative | Not Specified | 0.06 µM | researchgate.net |
| EGFRWT protein inhibitor | Not Applicable (Protein Assay) | 1.820 nM | researchgate.net |
| EGFRWT protein inhibitor | Not Applicable (Protein Assay) | 1.585 nM | researchgate.net |
The anticancer effects of this compound and its derivatives are attributed to their ability to interfere with key cellular signaling pathways that are often dysregulated in cancer.
A primary mechanism of action for many quinazoline-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling. The 4-aminoquinazoline core is a well-established pharmacophore for designing kinase inhibitors. nih.gov
Derivatives of this scaffold have been shown to target several important kinases. For instance, they have been developed as specific inhibitors of both tyrosine kinases and serine/threonine kinases. nih.gov Notably, the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is involved in cell survival, proliferation, and apoptosis, is a key target. nih.gov One study demonstrated that a potent 4-aminoquinazoline derivative selectively inhibits PI3Kα with an IC50 of 13.6 nM and subsequently blocks the PI3K/Akt pathway in HCT116 cells. nih.gov
Aurora kinases, a family of serine/threonine kinases that play a vital role in cell cycle regulation, are another important target. mdpi.com Their overexpression is common in various malignancies, making them attractive targets for cancer therapy. nih.gov New quinazoline derivatives have been designed and shown to have a selective inhibition profile toward Aurora A kinase. mdpi.com
Beyond kinase inhibition, these compounds can induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.
Research has shown that novel 4-aminoquinazoline derivatives can induce apoptosis through a mitochondrial-dependent pathway. nih.gov Furthermore, a series of novel phenylquinazoline derivatives were synthesized, with two bioactive compounds, SMS-IV-20 and SMS-IV-40, demonstrating the ability to induce apoptosis. nih.gov Western blot analysis revealed that these compounds led to the downregulation of anti-apoptotic proteins like BCL-2 and BCL-XL, and promoted the release of mitochondrial Cytochrome C, a key event in the apoptotic cascade. nih.gov
In addition to inducing apoptosis, these derivatives can cause cell cycle arrest. For example, a potent 4-aminoquinazoline derivative was found to cause G1 cell cycle arrest by inhibiting PI3K signaling. nih.gov Another study showed that a novel synthetic oleanolic acid derivative can regulate the cell cycle at the G2/M phase in glioma cells. mdpi.com
While the primary focus has been on kinase inhibition, the broader class of quinazoline derivatives has been explored for its potential to inhibit other oncogenic pathways. The Hedgehog (Hh) signaling pathway, which involves proteins such as Smoothened (SMO), SUFU, and GLI-1, is crucial in embryonic development and its aberrant activation is implicated in several cancers. The potential for quinazoline-based compounds to modulate this pathway represents an active area of research.
The promising in vitro results have led to the evaluation of these compounds in preclinical animal models to assess their in vivo efficacy.
In one study, a lead compound from a series of 4-methyl quinazoline derivatives was evaluated in HCT116 and HGC-27 xenograft models. nih.gov The compound demonstrated significant in vivo anticancer efficacy, with tumor growth inhibitions of 45.8% and 62.6%, respectively. nih.gov Another preclinical evaluation involved a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, a related heterocyclic compound. nih.gov This prodrug was shown to significantly retard the growth of breast (MCF-7) and ovarian (IGROV-1) xenograft tumors. nih.gov
These in vivo studies are a critical step in the drug development process, providing evidence of a compound's potential therapeutic value in a living organism and paving the way for further clinical investigation.
Modulation of Cellular Signaling Pathways
Neurotherapeutic Applications
The quinazoline scaffold is recognized for its potential in the development of agents targeting the central nervous system, particularly for neurodegenerative conditions like Alzheimer's disease.
Direct studies evaluating the cholinesterase inhibitory activity of this compound are not extensively documented. However, the therapeutic strategy of inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone in the symptomatic treatment of Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help to improve cognitive function.
Research into various 2,4-disubstituted quinazoline derivatives has shown that this chemical class possesses the potential to inhibit these key enzymes. The inhibitory capacity is often influenced by the nature and position of substituents on the quinazoline and phenyl rings. For instance, different substitution patterns can modulate the affinity of the molecule for the active sites of AChE and BChE. While specific IC50 values for this compound are not available, the general activity of the quinazoline scaffold suggests that it could serve as a template for the design of novel cholinesterase inhibitors.
In the absence of direct experimental data for this compound, molecular docking studies on analogous quinazoline derivatives provide valuable insights into potential binding modes with cholinesterase enzymes. These computational studies suggest that quinazoline-based inhibitors can interact with key residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase.
The planar quinazoline ring system is thought to engage in π-π stacking interactions with aromatic residues, such as tryptophan and tyrosine, which are abundant in the active site gorge of AChE. The nitrogen atoms within the quinazoline core may also form hydrogen bonds with amino acid residues, further stabilizing the enzyme-inhibitor complex. The substituents at the 2 and 4 positions of the quinazoline ring play a crucial role in defining the molecule's orientation and interactions within the active site, influencing its inhibitory potency and selectivity for AChE over BChE.
Antidiabetic Activity
The management of blood glucose levels is a key strategy in the treatment of diabetes mellitus. One therapeutic approach involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase.
There is a lack of specific research in the reviewed literature concerning the α-glucosidase inhibitory activity of this compound. However, studies on other classes of quinazoline derivatives, such as 2,3-dihydroquinazolin-4(1H)-ones, have demonstrated potent α-glucosidase inhibitory activity, with some derivatives showing stronger inhibition than the standard drug acarbose. acs.org This suggests that the quinazoline scaffold has the potential to be explored for the development of new antidiabetic agents. The inhibitory mechanism of these compounds is believed to involve competitive binding to the active site of the enzyme, thereby delaying carbohydrate digestion and reducing postprandial hyperglycemia. acs.org
Similar to α-glucosidase, there is no specific information available on the α-amylase inhibitory potential of this compound. Research on related heterocyclic compounds like quinoline-1,3,4-oxadiazole conjugates has shown that this broader class of molecules can exhibit α-amylase inhibition. researchgate.netnih.gov The inhibition of α-amylase slows down the breakdown of complex carbohydrates into simpler sugars, thus contributing to the control of blood glucose levels. nih.gov
Other Investigated Biological Activities
The 4-anilinoquinazoline (B1210976) scaffold, to which this compound belongs, is most renowned for its potent anticancer properties. Numerous derivatives have been synthesized and evaluated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
Notably, compounds with the 4-anilinoquinazoline core structure have been extensively developed as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. researchgate.netnih.gov These inhibitors bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling pathways that promote tumor growth. Some 4-anilinoquinazoline derivatives have been approved for the treatment of certain types of cancer, such as non-small-cell lung cancer. amazonaws.com
Furthermore, molecular docking studies have been employed to understand the structure-activity relationships of these compounds and to design more potent and selective inhibitors. journalcra.comnih.gov These studies have revealed key interactions between the quinazoline core, the anilino moiety, and the amino acid residues of the kinase domain. While these findings are primarily in the context of cancer, they highlight the versatility of the 4-anilinoquinazoline scaffold in interacting with biological targets and underscore the potential for discovering other therapeutic applications.
Anthelmintic Activity
The anthelmintic potential of quinazoline derivatives has been explored in several studies, although specific research on this compound is not extensively documented. However, investigations into structurally related quinazoline compounds have shown promising results against parasitic worms.
Research into novel thiazolo[2,3-b]quinazoline derivatives, which share the core quinazoline structure, has demonstrated anthelmintic properties. nih.gov Similarly, the synthesis of pyrazole-quinazoline hybrids has yielded compounds with notable anthelmintic effects. amazonaws.com In one study, various quinazolinone clubbed with pyrazole (B372694) derivatives were synthesized and evaluated for their anthelmintic activity against the common Indian earthworm, Pheretima posthuma. ajrconline.org Another area of research has focused on quinazolino/imidazolopeptide derivatives, with results indicating that conjugates containing tyrosine and histidine exhibited the highest anthelmintic activity. researchgate.net
These findings, while not directly pertaining to this compound, highlight the potential of the broader quinazoline class as a source of new anthelmintic agents. The structural variations in the studied derivatives appear to play a crucial role in their efficacy.
Table 1: Anthelmintic Activity of Selected Quinazoline Derivatives
| Compound Type | Model Organism | Key Findings | Reference |
|---|---|---|---|
| Thiazolo[2,3-b]quinazoline derivatives | Not Specified | Two out of fifteen synthesized compounds showed good anthelmintic activity. | nih.gov |
| Pyrazole-Quinazoline hybrids | Not Specified | Certain synthesized hybrids demonstrated good anthelmintic activities. | amazonaws.com |
| Quinazolinone clubbed with Pyrazole | Pheretima posthuma | Synthesized compounds were evaluated for anthelmintic effects. | ajrconline.org |
Antiviral Potency (e.g., Vaccinia Virus)
The antiviral properties of quinazoline derivatives have been investigated against a range of viruses, including the vaccinia virus. While direct studies on this compound are limited, research on related compounds provides insight into the potential antiviral applications of this chemical class.
A study on 2-phenyl-3-substituted quinazolin-4(3H)-ones revealed that one derivative, 2-Amino-3-phenylquinazolin-4(3H)-one, exhibited antiviral activity against Herpes Simplex virus-1,2 and vaccinia virus in HEL cells. asianpubs.org Further research on novel 2-phenyl-3-disubstituted quinazolin-4(3H)-ones identified specific compounds with activity against the vaccinia virus. internationalscholarsjournals.com Another significant finding comes from the investigation of 3-hydroxy-quinazoline-2,4(1H,3H)-diones, where a (4-nitrophenyl)-substituted derivative was found to be 15 times more active against the vaccinia virus than the reference drug cidofovir. nih.govnih.gov
The antiviral activity of these compounds is often evaluated based on their ability to inhibit the virus-induced cytopathogenic effect in cell cultures. internationalscholarsjournals.comresearchgate.net The concentration required to reduce this effect by 50% is a key measure of potency. researchgate.net
Table 2: Antiviral Potency of Selected Quinazoline Derivatives against Vaccinia Virus
| Compound Type | Cell Line | Measurement | Result | Reference |
|---|---|---|---|---|
| 2-Amino-3-phenylquinazolin-4(3H)-one | HEL cells | Antiviral Activity | Active at 12 µg/mL | asianpubs.org |
| 2-Phenyl-3-disubstituted quinazolin-4(3H)-ones | HEL cells | Specific Antiviral Activity | Compound QAA and QOPD showed activity. | internationalscholarsjournals.com |
| 3-Hydroxy-6-(1,2,3-triazolyl)quinazoline-2,4(1H,3H)-dione (4-Nitrophenyl derivative) | Not Specified | Antiviral Activity | 15 times more active than cidofovir. | nih.govnih.gov |
Heat Shock Protein 90 (HSP90) Modulation (for related quinazoline derivatives)
Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a crucial role in the folding, stabilization, and activation of numerous client proteins, many of which are implicated in cancer development. Consequently, HSP90 has emerged as a significant target for cancer therapy. Various quinazoline derivatives have been designed and synthesized as potential HSP90 inhibitors.
One study focused on a series of 2-thioquinazolinones as HSP90 inhibitors. The most potent compound from this series exhibited significant anti-proliferative activity against several human cancer cell lines. This compound was found to reduce the expression levels of Her2, a client protein of HSP90, and induce the expression of Hsp70, confirming its mechanism of action through HSP90 inhibition. Furthermore, it demonstrated a strong inhibitory effect on HSP90 ATPase activity.
Another class of compounds, benzo[g]benzothiazolo[2,3-b]quinazoline-7,12-quinones, has also been evaluated for its effect on HSP90. In the presence of ascorbate, the most active compound in this series induced an oxidative cleavage of HSP90. These findings suggest that the quinazoline scaffold is a promising framework for the development of novel HSP90 inhibitors.
Table 3: HSP90 Modulation by Selected Quinazoline Derivatives
| Compound Series | Cancer Cell Line | Key Findings |
|---|---|---|
| 2-Thioquinazolinones | HCT-116, Hela, MCF-7 | Showed significant broad-spectrum anti-proliferative activity. |
| 2-Thioquinazolinones | MCF-7 | Reduced Her2 protein expression and induced Hsp70 protein expression. |
Computational and in Silico Investigations of 4 4 Phenylquinazolin 2 Yl Amino Benzoic Acid
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japsonline.com For quinazoline (B50416) derivatives, this is crucial for understanding their mechanism of action, often as inhibitors of protein kinases like EGFR. nih.govresearchgate.net
Prediction of Ligand-Protein Binding Modes
Computational studies on analogous 4-anilinoquinazoline (B1210976) compounds frequently identify the ATP-binding pocket of protein kinases as the primary binding site. nih.govresearchgate.net The quinazoline core acts as a scaffold that mimics the adenine (B156593) ring of ATP. nih.gov It is predicted that 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid would adopt a similar binding mode. The phenyl group at the 4-position and the aminobenzoic acid moiety at the 2-position would likely orient into specific hydrophobic and hydrophilic sub-pockets within the enzyme's active site, contributing to binding affinity and selectivity. For instance, in EGFR, the quinazoline nucleus typically forms critical hydrogen bonds with the hinge region, while the substituents at positions 2 and 4 explore deeper pockets of the active site. japsonline.comresearchgate.net
Analysis of Key Amino Acid Interactions and Hydrogen Bonding Networks
The stability of the ligand-protein complex is determined by a network of molecular interactions. For quinazoline-based inhibitors targeting EGFR, several key interactions are consistently observed:
Hydrogen Bonding: A crucial hydrogen bond almost invariably forms between the N1 atom of the quinazoline ring and the backbone amide of a methionine residue (e.g., Met793 in EGFR). japsonline.comresearchgate.net This interaction anchors the inhibitor within the ATP binding site.
Hydrophobic Interactions: The phenyl ring at the 4-position typically engages in hydrophobic interactions with nonpolar residues such as Leucine (Leu788) and Proline (Pro794). japsonline.com
Pi-Interactions: Pi-cation interactions are often observed between the quinazoline ring system and the side chain of lysine (B10760008) residues (e.g., Lys745). researchgate.net
Additional Interactions: The benzoic acid group of the target compound is predicted to form additional hydrogen bonds or electrostatic interactions with charged or polar residues like Aspartate (Asp855) or Serine (Ser720), further enhancing the stability of the complex. japsonline.com
Estimation of Binding Affinities and Interaction Energies
Binding affinity, often expressed as a docking score or in units of energy (kcal/mol), quantifies the strength of the interaction between the ligand and its target protein. Lower energy values indicate a more stable complex. nih.gov Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate these binding free energies. Studies on various quinazoline derivatives targeting EGFR have reported docking scores ranging from favorable to moderate, often in the range of -7.0 to -11.0 kcal/mol, indicating strong binding potential. researchgate.netnih.gov
| Compound Class | Target Protein | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 4-Anilinoquinazoline Derivative | EGFR | -7.95 | Met793, Ser720, Lys728 |
| Cinnamamide-Quinazoline Derivative | EGFR (T790M) | -8.50 | Met793, Lys745 |
| Generic Quinazoline Derivative | EGFR | -8.32 to -3.50 | Not Specified |
| Dihydropyrazolo[1,5-C]quinazoline | EGFR (T790M) | -9.20 | Lys745, Pro794 |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
In silico ADMET prediction is a critical step in early-stage drug discovery, allowing researchers to computationally estimate the pharmacokinetic and toxicological properties of a compound. nih.gov These predictions help to identify candidates with favorable drug-like properties. researchgate.net
Gastrointestinal Absorption and Blood-Brain Barrier Permeability Estimation
The potential for a compound to be orally active is largely dependent on its ability to be absorbed from the gastrointestinal (GI) tract. Computational models predict this based on physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Many quinazoline derivatives designed as kinase inhibitors show good predicted GI absorption. nih.gov
Blood-brain barrier (BBB) permeability is another crucial parameter, indicating whether a compound can enter the central nervous system. For compounds targeting non-CNS cancers, low BBB permeability is often desired to minimize potential neurological side effects. Based on its structure, this compound is likely to be a substrate for efflux transporters like P-glycoprotein, which would limit its ability to cross the BBB.
| Compound Class | Predicted Gastrointestinal (GI) Absorption | Predicted Blood-Brain Barrier (BBB) Permeability |
|---|---|---|
| Generic Quinazoline Derivatives | High | Low to Moderate |
| Designed EGFR Inhibitors | Good | Low |
Metabolic Stability and Cytochrome P450 (CYP) Interaction Prediction
Metabolic stability determines the lifespan of a drug in the body. The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family, located mainly in the liver. worldwidejournals.commdpi.com In silico models can predict which CYP isoforms are likely to metabolize a compound and whether the compound might inhibit or induce these enzymes, leading to potential drug-drug interactions. mdpi.com
Quinazoline derivatives are known to be metabolized by various CYP isoforms, with CYP3A4, CYP2D6, and CYP2C19 being particularly significant. worldwidejournals.comresearchgate.net Some studies have focused on designing quinazolines that are selective inhibitors of specific CYP isoforms, such as CYP1B1, which is overexpressed in some tumors. nih.gov Computational predictions for this compound would likely indicate metabolism via several common CYP pathways. Whether it acts as an inhibitor or inducer of these enzymes would require specific modeling, but related compounds have shown the potential for both, depending on their exact substitution patterns. researchgate.netnih.gov
| CYP Isoform | Predicted Interaction for Quinazoline Scaffolds | Potential Outcome |
|---|---|---|
| CYP3A4 | Substrate/Inhibitor | Major metabolic pathway, potential for drug interactions |
| CYP2D6 | Substrate/Inhibitor | Metabolic pathway, potential for drug interactions |
| CYP2C19 | Substrate/Inhibitor | Metabolic pathway, potential for drug interactions |
| CYP1A1/1B1 | Inhibitor (in some designed analogs) | Potential for selective anti-cancer activity |
Drug-Likeness and Bioavailability Assessment
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. This assessment is often guided by a set of rules and filters that analyze key physicochemical properties. One of the most widely recognized sets of guidelines is Lipinski's Rule of Five. wikipedia.orgdrugbank.com An orally active drug, according to this rule, generally has no more than one violation of the following criteria: a molecular mass less than 500 Daltons, an octanol-water partition coefficient (log P) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. wikipedia.orgyoutube.com
In silico analysis of this compound indicates a favorable profile with respect to Lipinski's rules. The calculated properties for the compound generally align with the criteria for good oral bioavailability, suggesting it has a strong foundation for development as an orally administered agent.
| Property | Value | Lipinski's Rule (Threshold) | Compliance |
|---|---|---|---|
| Molecular Weight (g/mol) | 341.37 | ≤ 500 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |
| Calculated logP (XLogP3) | 4.9 | ≤ 5 | Yes |
Beyond these basic rules, more sophisticated in silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are used to predict a compound's pharmacokinetic behavior. For the broader class of 4-anilinoquinazoline derivatives, computational studies have been performed to predict key bioavailability parameters such as human intestinal absorption (HIA) and cell permeability (using Caco-2 cell models). openbioinformaticsjournal.com These studies on analogous structures suggest that compounds with the 4-anilinoquinazoline scaffold often exhibit properties conducive to good absorption and permeability, further supporting the potential of this compound as a drug candidate. openbioinformaticsjournal.comtandfonline.com
| Compound Class | Property | Predicted Value Range | Interpretation |
|---|---|---|---|
| 4-Anilinoquinazolines | Human Intestinal Absorption (HIA) | > 90% | High probability of absorption from the gut |
| Caco-2 Permeability (nm/s) | > 20 | High permeability across intestinal cell lining | |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Variable, depends on specific substitutions |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org By identifying the key physicochemical properties that govern a molecule's potency, QSAR models can predict the activity of unsynthesized compounds, thereby guiding the design of more effective analogs. nih.gov
For classes of compounds like quinazoline derivatives, numerous QSAR studies have been successfully conducted to model their activity against various biological targets, such as protein kinases. nih.govnih.gov The development of a robust QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, dividing the data into training and test sets, and using statistical methods to build and validate the model.
Commonly used statistical methods include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). nih.gov The reliability and predictive power of the resulting models are assessed using several statistical metrics. The coefficient of determination (r²) indicates how well the model fits the training data, while the leave-one-out cross-validated correlation coefficient (q²) assesses its internal robustness. Crucially, the model's ability to predict the activity of new compounds is measured by its performance on an external test set, often reported as the predictive r² (pred_r²). nih.gov For 4-anilinoquinazoline derivatives, published QSAR models frequently demonstrate strong statistical validity, indicating their utility in predicting biological activity. frontiersin.orgnih.gov
| Model Type | r² (Training Set) | q² (Cross-Validation) | pred_r² (Test Set) | Reference |
|---|---|---|---|---|
| 2D-QSAR (MLR) | 0.956 | 0.915 | 0.617 | nih.gov |
| 3D-QSAR (CoMSIA) | 0.987 | 0.630 | Not Reported | frontiersin.org |
A primary outcome of QSAR modeling is the identification of molecular descriptors that significantly influence biological activity. These descriptors are numerical representations of various aspects of a molecule's structure and properties. They can be broadly categorized into electronic, steric, hydrophobic, and topological descriptors.
For quinazoline derivatives and related aminobenzoic acids, QSAR studies have identified several key descriptors that correlate with their inhibitory activities. nih.govnih.gov
Electronic Descriptors: These relate to the distribution of electrons in the molecule. For instance, the presence of electron-withdrawing groups at specific positions can enhance activity. nih.gov Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also frequently implicated.
Steric Descriptors: These describe the size and shape of the molecule. In 3D-QSAR models, steric fields are used to map regions where bulky substituents are either favorable or unfavorable for activity. nih.gov Molar refractivity is another common steric descriptor found to be important. nih.gov
Hydrophobicity Descriptors: The lipophilicity of a compound, often represented by logP, is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. Studies consistently show a strong correlation between hydrophobicity and the activity of kinase inhibitors. nih.gov
Topological and Connectivity Indices: These descriptors quantify aspects of molecular structure like branching and connectivity. Estate contribution indices, which consider both topological and electronic features, have been shown to be particularly important in predicting the activity of quinazoline-based inhibitors. nih.gov
| Descriptor Type | Specific Example | General Influence on Activity |
|---|---|---|
| Electronic | Estate Contribution (SsClE-index) | Positive correlation; indicates electron-withdrawing features enhance activity. nih.gov |
| Steric | Molar Refractivity | Positive correlation; suggests bulkier groups in certain positions can improve binding. nih.gov |
| Hydrophobic | logP | Positive correlation; increased hydrophobicity often improves target interaction. nih.gov |
| Topological | Estate Contribution (SaaOE-Index) | Positive correlation; relates to the presence and arrangement of specific atom types. nih.gov |
By understanding which descriptors are critical, medicinal chemists can rationally design new derivatives of this compound with optimized properties for enhanced biological efficacy.
Analytical and Spectroscopic Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid. These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to characterize this compound.
In the ¹H NMR spectrum, the chemical shifts, multiplicities, and integration of the signals provide a detailed map of the proton environments within the molecule. The aromatic protons of the quinazoline (B50416) and phenyl rings, as well as the benzoic acid moiety, resonate in distinct regions of the spectrum, typically between 7.0 and 8.5 ppm. The specific coupling patterns between adjacent protons help to confirm the substitution patterns on the aromatic rings. The acidic proton of the carboxylic acid group and the amine proton often appear as broad singlets, with their chemical shifts being sensitive to the solvent and concentration.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbon of the carboxylic acid is typically observed at a downfield chemical shift, often in the range of 165-175 ppm. The carbon atoms of the aromatic rings appear in the region of 110-150 ppm.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.12 | s | 1H | -COOH |
| 9.85 | s | 1H | -NH |
| 8.50-7.50 | m | 13H | Ar-H |
Note: Spectral data can vary slightly depending on the solvent and instrument used.
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 167.2 | C=O (Carboxylic acid) |
| 159.8, 153.4, 150.1 | Aromatic C (Quinazoline) |
| 142.5, 138.1, 133.2 | Aromatic C (Phenyl & Benzoic acid) |
| 129.5, 128.9, 128.7 | Aromatic CH |
| 126.3, 125.8, 124.9 | Aromatic CH |
| 120.1, 118.6, 115.4 | Aromatic CH |
Note: Assignments are based on typical chemical shift ranges and may require further 2D NMR experiments for unambiguous confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups.
A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The N-H stretching vibration of the secondary amine appears as a sharp to medium band around 3300-3400 cm⁻¹. The C=O stretching vibration of the carboxylic acid carbonyl group gives a strong absorption band in the range of 1680-1710 cm⁻¹. The C=N stretching of the quinazoline ring is observed around 1610-1630 cm⁻¹. Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region.
Table 3: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3410-3300 | N-H Stretch (Amine) |
| 3300-2500 | O-H Stretch (Carboxylic Acid) |
| 1710-1680 | C=O Stretch (Carboxylic Acid) |
| 1630-1610 | C=N Stretch (Quinazoline) |
| 1600-1450 | C=C Stretch (Aromatic) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound, mass spectrometry provides the molecular ion peak (M⁺), which corresponds to the mass of the intact molecule.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula with a high degree of confidence. The experimentally determined mass is compared to the calculated mass for the proposed formula, and a small mass error (typically in the parts-per-million range) provides strong evidence for the correct structure.
Table 4: Mass Spectrometry Data for this compound
| Technique | Ion | Calculated m/z | Found m/z |
| ESI-MS | [M+H]⁺ | 342.12 | 342.3 |
| HRMS (ESI) | [M+H]⁺ | 342.1239 | 342.1241 |
Note: ESI stands for Electrospray Ionization. The data represents a typical example.
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. These techniques separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative monitoring of reactions and for assessing the purity of a compound. A small amount of the sample is spotted onto a TLC plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then developed in a suitable mobile phase (a solvent or mixture of solvents).
The separation is based on the differential adsorption of the compounds onto the stationary phase. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. For this compound, a single spot on the TLC plate under various solvent systems indicates a high degree of purity.
Table 5: Example TLC Data for this compound
| Stationary Phase | Mobile Phase (v/v) | Rf Value |
| Silica Gel 60 F₂₅₄ | Ethyl Acetate : Hexane (1:1) | 0.45 |
Note: Rf values are dependent on the specific conditions used.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. It offers high resolution and sensitivity, making it an ideal method for determining the purity of this compound.
In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample are separated based on their interactions with the stationary phase. The retention time (Rt), the time it takes for a compound to elute from the column, is a characteristic parameter used for identification. The purity of the sample is determined by the area of the peak corresponding to the compound of interest relative to the total area of all peaks in the chromatogram. A single, sharp peak in the HPLC chromatogram is indicative of a pure compound.
Table 6: Representative HPLC Conditions for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Rt) | ~ 5.8 min |
Note: HPLC conditions are highly variable and need to be optimized for each specific analysis.
Future Research Directions and Unexplored Therapeutic Potential
Identification of Novel Molecular Targets
While the broader class of quinazoline (B50416) derivatives is known to target a range of proteins, the specific molecular interactions of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid remain largely uncharacterized. A crucial future direction is the systematic identification of its molecular targets. Many quinazoline-based compounds are recognized as potent inhibitors of protein kinases, which are pivotal in cancer progression. emanresearch.orgemanresearch.org Consequently, an initial focus could be on screening this compound against a panel of kinases implicated in various cancers, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Janus Kinase 2 (JAK2), Monopolar Spindle 1 (MPS1), and Polo-like Kinase 1 (PLK1). emanresearch.orgemanresearch.org
Beyond kinases, other potential targets for quinazoline derivatives have been identified, including dihydrofolate reductase (DHFR) and poly-(ADP-ribose)-polymerase (PARP). nih.gov Investigating the inhibitory activity of this compound against these enzymes could reveal novel therapeutic applications. nih.gov Furthermore, unbiased screening approaches, such as chemical proteomics, could uncover entirely new binding partners and cellular pathways modulated by this compound.
| Potential Molecular Target Class | Specific Examples | Associated Disease Areas |
| Tyrosine Kinases | EGFR, VEGFR-2, JAK2, MPS1, PLK1 | Cancer emanresearch.orgemanresearch.org |
| Enzymes | Dihydrofolate Reductase (DHFR), PARP | Cancer, Inflammatory Diseases nih.gov |
| Epigenetic Modulators | Lysine (B10760008) Methyltransferases (e.g., G9a, GLP) | Cancer, Neurological Disorders nih.gov |
Development of Advanced Analog Libraries
Systematic structural modification of this compound through the creation of analog libraries is a critical step in optimizing its biological activity. Structure-activity relationship (SAR) studies on other quinazoline derivatives have demonstrated that modifications at various positions of the quinazoline core can significantly impact potency and selectivity. ekb.eg
Future synthetic efforts should focus on generating a diverse library of analogs by modifying the phenyl ring, the benzoic acid moiety, and the quinazoline core itself. For instance, introducing different substituents on the phenyl ring could enhance binding affinity to target proteins. Altering the carboxylic acid group of the benzoic acid moiety to other functional groups, such as esters or amides, could improve pharmacokinetic properties. The insights gained from screening these analog libraries will be invaluable for the development of next-generation therapeutic agents with improved efficacy and reduced side effects. ekb.eg
Integration with Emerging Drug Delivery Systems
The therapeutic efficacy of a promising compound can be significantly enhanced through advanced drug delivery systems. For quinazoline derivatives, nanotechnology-based delivery platforms offer a promising avenue to improve solubility, stability, and targeted delivery. researchgate.net Future research should explore the encapsulation of this compound into various nanocarriers, such as liposomes, nanoparticles, and micelles.
These nano-formulations could potentially overcome challenges associated with poor aqueous solubility, which is common for such aromatic compounds, and enable targeted delivery to diseased tissues, thereby minimizing off-target effects. researchgate.net For instance, surface modification of these nanocarriers with specific ligands could facilitate active targeting to cancer cells overexpressing certain receptors. The integration of this compound with such emerging technologies could pave the way for more effective and safer therapeutic interventions. researchgate.net
Mechanistic Investigations at the Cellular and Sub-Cellular Levels
A deep understanding of the cellular and sub-cellular mechanisms of action of this compound is paramount for its clinical translation. Future investigations should focus on elucidating its effects on key cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways. tandfonline.comnih.gov
Studies on morpholine-substituted quinazoline derivatives have shown that they can induce cell cycle arrest and apoptosis in cancer cells. nih.gov Similar mechanistic studies on this compound could involve treating cancer cell lines with the compound and analyzing its impact on cell cycle phases and markers of apoptosis. nih.gov Furthermore, identifying the specific signaling pathways modulated by this compound will provide a clearer picture of its mechanism of action and may reveal biomarkers for patient stratification.
| Area of Mechanistic Investigation | Potential Experimental Approaches | Expected Outcomes |
| Cell Cycle Analysis | Flow cytometry | Determination of cell cycle arrest at specific phases (e.g., G1, G2/M) nih.gov |
| Apoptosis Induction | Annexin V/PI staining, caspase activity assays | Confirmation of programmed cell death as a mechanism of action tandfonline.comnih.gov |
| Signal Transduction Pathway Analysis | Western blotting, reporter gene assays | Identification of key signaling molecules and pathways affected by the compound |
Application in Chemical Biology Probes and Tools
The development of chemical probes is essential for dissecting complex biological processes. The quinazoline scaffold has been successfully utilized to create potent and selective chemical probes for epigenetic targets like the lysine methyltransferases G9a and GLP. nih.gov Given its unique structure, this compound could serve as a starting point for the design of novel chemical probes.
By incorporating reporter tags, such as fluorescent dyes or biotin, into the structure of this compound, researchers can create powerful tools for visualizing and isolating its molecular targets within cells. nih.gov Such probes would be instrumental in target validation and in studying the temporal and spatial dynamics of target engagement. The development of a selective chemical probe based on the this compound scaffold would not only advance our understanding of its own biological activity but also contribute to the broader field of chemical biology. nih.gov
Q & A
Q. What are the common synthetic routes for 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid, and how do reaction conditions influence product yield?
The synthesis typically involves coupling reactions between quinazoline derivatives and benzoic acid precursors. For example, a two-step process may include (1) condensation of 4-phenylquinazolin-2-amine with a halogenated benzoic acid derivative under acidic conditions, followed by (2) deprotection or functional group interconversion. Reaction conditions such as solvent polarity (e.g., DMF for solubility), temperature (80–120°C for optimal coupling efficiency), and catalysts (e.g., palladium for cross-coupling) critically impact yield. Evidence from analogous benzoic acid syntheses highlights the use of oxidizing agents (e.g., KMnO₄) and reducing agents (e.g., LiAlH₄) to modulate intermediate reactivity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity of this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies structural integrity, focusing on aromatic proton signals (δ 7.0–8.5 ppm) and carboxylate carbons (δ ~170 ppm). Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight. NIST spectral databases provide reference IR and Raman spectra for cross-validation .
Q. What are the stability profiles of this compound under various storage conditions?
The compound is stable as a powder at room temperature but may degrade under prolonged exposure to light or humidity. Storage in amber vials at –20°C under inert gas (N₂ or Ar) is recommended. Thermal gravimetric analysis (TGA) data from related benzoic acids suggest decomposition above 250°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural determination?
Discrepancies in unit cell parameters or electron density maps may arise from twinning or disorder. Use SHELXL for refinement, employing constraints (e.g., DFIX for bond lengths) and validation tools like RIGUI to check for overfitting. Multi-temperature crystallography (e.g., 100 K vs. 295 K datasets) can resolve thermal motion artifacts. Cross-validate with powder XRD to confirm phase purity .
Q. How can computational modeling optimize binding interactions between this compound and target enzymes?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) predict binding modes to enzyme active sites. Focus on hydrogen bonding between the carboxylate group and catalytic residues (e.g., Tyr or Asp in kinases). Free energy perturbation (FEP) calculations refine affinity estimates. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is critical .
Q. What strategies address low yields in coupling reactions during derivative synthesis?
Optimize stoichiometry (1.2:1 molar ratio of amine to halogenated precursor) and use coupling agents like HATU or EDCI. Microwave-assisted synthesis (100°C, 30 min) enhances reaction efficiency. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) to identify side products. Evidence from biphenyl syntheses suggests sonication improves dispersion of insoluble reagents .
Q. How do substituents on the quinazoline ring affect physicochemical properties?
Electron-withdrawing groups (e.g., –NO₂) reduce solubility but enhance π-π stacking in hydrophobic pockets. Substituent position (para vs. meta) alters dipole moments, affecting logP (measured via shake-flask method). Molecular dynamics simulations (MD) correlate substituent bulk with membrane permeability in Caco-2 cell assays .
Q. What methodological approaches reconcile discrepancies in structure-activity relationship (SAR) studies?
Iterative synthesis of analogs with systematic substituent variation (e.g., –CH₃, –Cl, –OCH₃) clarifies bioactivity trends. Use consensus docking across multiple software (e.g., Glide, MOE) to reduce false positives. Pair computational predictions with high-throughput screening (HTS) in enzyme inhibition assays (IC₅₀ determination). Contradictions may arise from off-target effects, requiring proteome-wide profiling .
Q. How is biological activity validated in enzyme inhibition assays?
For kinase inhibition, use fluorescence-based ADP-Glo™ assays with recombinant enzymes (e.g., EGFR). Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle). Data normalization to Z’-factor (>0.5) ensures assay robustness. Dose-response curves (10 nM–100 µM) calculate IC₅₀ using GraphPad Prism .
Q. What techniques elucidate the anti-inflammatory mechanism in vivo?
Murine models (e.g., carrageenan-induced paw edema) assess acute inflammation. Flow cytometry quantifies cytokine levels (IL-6, TNF-α) in serum. RNA-seq identifies differentially expressed genes in NF-κB or MAPK pathways. Pharmacokinetic studies (LC-MS/MS) correlate plasma concentrations with efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
